Structural Topology Comparison vs. Clinical Candidate BIRB 796 (Doramapimod): Absence of ATP-Site Pharmacophore
The pyrazolyl urea chemotype classically binds to the DFG-out conformation of p38α MAP kinase via a conserved N-pyrazole–N′-aryl urea motif. The clinical candidate BIRB 796 (1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-(4-(2-morpholin-4-ylethoxy)naphthalen-1-yl)urea) achieved a p38α IC₅₀ of 18 nM by appending a morpholinoethoxy-naphthyl group that reaches the ATP binding site, thereby gaining additional hydrogen-bond energy relative to earlier diaryl urea leads [1]. CAS 2034375-16-9, in contrast, carries a cyclohexyl group at the distal urea nitrogen and a pyridin-3-yl substituent on the pyrazole C-3 position. Neither feature contains a morpholino or extended aromatic system capable of occupying the ATP pocket. This structural difference is class-level inferential evidence that the compound is more likely to function as a type II allosteric inhibitor with reduced affinity for the ATP site, a mode of binding that has been associated with improved kinase selectivity in related series [2]. However, no direct BIRB 796 head-to-head p38 IC₅₀ data exist for CAS 2034375-16-9.
| Evidence Dimension | Presence of ATP-site-interacting pharmacophore |
|---|---|
| Target Compound Data | Cyclohexyl group and pyridin-3-yl substituent; no extended morpholino-ethoxy-naphthyl appendage |
| Comparator Or Baseline | BIRB 796: 4-(2-morpholin-4-ylethoxy)naphthalen-1-yl group occupies ATP pocket; p38α IC₅₀ = 18 nM |
| Quantified Difference | Not quantifiable without IC₅₀ measurement; structural inference only |
| Conditions | Crystallographic binding mode analysis (PDB 1KV2, 2PUU); recombinant p38α kinase assay |
Why This Matters
Determining whether the compound retains type II allosteric binding without ATP-pocket occupancy is critical for assessing kinase selectivity, a key procurement consideration in inflammation and oncology research.
- [1] Regan, J. et al. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. J. Med. Chem. 2002, 45 (14), 2994–3008. View Source
- [2] Qian, K. C. et al. A new class of p38 MAP kinase inhibitors based on the pyrazole-naphthyl urea scaffold. PDB 2PUU, 2007. View Source
